Boc-allo-Ile-OH, also known as Boc-L-alloisoleucine, is a derivative of the amino acid L-alloisoleucine. It is a synthetic compound commonly used as a building block in peptide synthesis []. Peptides are short chains of amino acids linked together by peptide bonds and play crucial roles in various biological processes. The "Boc" group refers to a tert-butyloxycarbonyl protecting group, which is used to temporarily mask the reactivity of the amino group (NH2) during peptide synthesis []. This allows for the selective formation of peptide bonds at the desired positions.
Boc-allo-Ile-OH has a complex molecular structure containing several functional groups:
The Boc group is removed using specific reagents like trifluoroacetic acid (TFA) to reveal the free amino group (NH2) of the L-alloisoleucine residue [].
Boc-allo-Ile-OH + TFA -> H-allo-Ile-OH + Boc anhydride
The deprotected Boc-allo-Ile-OH can then react with another amino acid (activated at its C-terminus) to form a peptide bond. This process can be repeated to create longer peptide chains.